molecular formula C19H17N3O2S B2879862 N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1235337-98-0

N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2879862
CAS No.: 1235337-98-0
M. Wt: 351.42
InChI Key: JINFIAUDILOQOM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-a]pyridine core and the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the imidazo[1,2-a]pyridine core can yield various amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Furan and thiophene derivatives: Compounds containing furan and thiophene rings with different functional groups.

Uniqueness

N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the combination of its imidazo[1,2-a]pyridine core with both furan and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-18(22-8-3-2-6-17(22)20-14)19(23)21(11-15-7-10-25-13-15)12-16-5-4-9-24-16/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINFIAUDILOQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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